4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide
CAS No.: 433690-71-2
Cat. No.: VC21532898
Molecular Formula: C16H26N2O4S
Molecular Weight: 342.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433690-71-2 |
|---|---|
| Molecular Formula | C16H26N2O4S |
| Molecular Weight | 342.5g/mol |
| IUPAC Name | 4-methoxy-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C16H26N2O4S/c1-13-12-16(14(2)11-15(13)21-3)23(19,20)17-5-4-6-18-7-9-22-10-8-18/h11-12,17H,4-10H2,1-3H3 |
| Standard InChI Key | ZGVAYQIMEPQSOP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)NCCCN2CCOCC2)C)OC |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NCCCN2CCOCC2)C)OC |
Introduction
Chemical Structure and Properties
The chemical structure of 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide reveals a benzenesulfonamide scaffold with specific substituents that contribute to its chemical behavior and potential biological interactions. Understanding these fundamental properties is essential for evaluating the compound's potential applications and research significance.
Molecular Structure
4-Methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide features a benzene ring with four key substituents: a sulfonamide group linked to a morpholinopropyl chain, a methoxy group, and two methyl groups. The morpholine ring provides a basic nitrogen atom that can participate in hydrogen bonding and potentially interact with biological targets. The sulfonamide group (-SO₂NH-) serves as a linker between the aromatic ring and the morpholinopropyl chain, while also contributing to the compound's hydrogen bonding capabilities.
Physical and Chemical Properties
The basic physical and chemical properties of 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 433690-71-2 |
| Molecular Formula | C₁₆H₂₆N₂O₄S |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 4-methoxy-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
| Physical State | Not specified in available data |
| Solubility | Likely soluble in organic solvents such as dichloromethane (inferred from structure) |
The compound contains a sulfonamide functional group (-SO₂NH-), which typically exhibits mild acidity due to the electron-withdrawing effect of the sulfonyl group. The presence of the morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, contributes to the compound's basicity and potential for hydrogen bonding.
Structural Identifiers
For research and database purposes, the compound can be identified using several standardized notations:
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C16H26N2O4S/c1-13-12-16(14(2)11-15(13)21-3)23(19,20)17-5-4-6-18-7-9-22-10-8-18/h11-12,17H,4-10H2,1-3H3 |
| Standard InChIKey | ZGVAYQIMEPQSOP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NCCCN2CCOCC2)C)OC |
| PubChem Compound ID | 2294618 |
These identifiers provide standardized methods for referencing the compound in chemical databases and literature, facilitating cross-referencing and information retrieval in research contexts.
Structural Analysis and Related Compounds
Understanding the structural components of 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide provides insight into its potential reactivity, binding properties, and similarities to other bioactive compounds.
Functional Group Analysis
The compound contains several key functional groups that contribute to its chemical and potential biological properties:
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Benzenesulfonamide core: The sulfonamide group (-SO₂NH-) is commonly found in many pharmaceutical agents, particularly those with antibacterial properties. Its electron-withdrawing nature affects the acidity of the N-H bond, potentially enabling interactions with biological targets.
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Methoxy substituent: The 4-methoxy group (-OCH₃) on the benzene ring can serve as a hydrogen bond acceptor and influences the electron density of the aromatic system.
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Methyl substituents: The 2,5-dimethyl groups primarily affect the steric properties of the molecule, potentially influencing how it interacts with target binding sites.
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Morpholinopropyl chain: The morpholine ring provides a basic nitrogen atom that can participate in hydrogen bonding and potentially interact with acidic residues in protein binding sites. The propyl chain acts as a flexible linker that allows conformational freedom .
Comparison to Related Sulfonamide Compounds
The search results include information about a structurally related compound, 2,5-diethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide, which differs from our target compound in having ethoxy groups at positions 2 and 5 instead of a methoxy group at position 4 and methyl groups at positions 2 and 5 .
| Feature | 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide | 2,5-diethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
|---|---|---|
| Molecular Formula | C₁₆H₂₆N₂O₄S | C₁₇H₂₈N₂O₅S |
| Molecular Weight | 342.5 g/mol | 372.5 g/mol |
| Key Substituents | 4-methoxy, 2,5-dimethyl | 2,5-diethoxy |
| CAS Number | 433690-71-2 | 313403-01-9 |
This comparison highlights how subtle structural modifications can result in compounds with potentially different physicochemical properties and biological activities .
Research Applications and Future Directions
The structural features of 4-methoxy-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide suggest several potential research applications that may warrant further investigation.
Structure-Based Drug Design
The compound's structural elements make it a potential candidate for structure-based drug design approaches. The benzenesulfonamide core, methoxy substituent, and morpholine ring are pharmacophoric elements found in various bioactive compounds. Researchers might explore modifications to enhance potency, selectivity, or pharmacokinetic properties for specific therapeutic targets .
Recommended Research Methods
For researchers interested in investigating this compound, several approaches could be considered:
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In silico screening: Computational docking studies to predict potential binding to protein targets
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Structure-activity relationship (SAR) studies: Synthesis of analogues with systematic structural modifications to understand which features are critical for activity
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Biological screening: Testing against panels of enzymes, receptors, or cellular assays to identify potential biological activities
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